(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol is a chemical compound characterized by its oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This compound falls under the category of oxadiazoles, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science. The molecular formula for this compound is C7H12N2O2.
The compound can be synthesized through various methods, primarily involving the cyclization of amidoximes with carboxylic acids or other derivatives. Its structural characteristics and potential applications have been documented in scientific literature, highlighting its relevance in medicinal chemistry and organic synthesis.
The classification of (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol places it within the broader category of heterocycles, specifically as an oxadiazole derivative. Oxadiazoles are often explored for their pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.
The synthesis of (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol typically involves several key steps:
One common method involves using N, N-carbonyldiimidazole to activate the carboxylic acid in situ during the reaction with amidoxime, facilitating the formation of the oxadiazole ring. The cyclization typically requires heating to temperatures above 100 °C to drive the reaction to completion.
Key structural data includes:
(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol can participate in various chemical reactions:
The oxidation reactions typically require oxidizing agents such as potassium permanganate or chromium trioxide. Reduction processes might involve catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
The mechanism of action for (3-Propyl-1,2,4-oxadiazol-5-yl)methanediol is largely attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its heterocyclic structure.
This compound may exhibit bioactivity by inhibiting specific enzymes that contain serine or threonine residues at their active sites. The oxadiazole ring can also facilitate interactions with nucleophiles in biological systems.
(3-Propyl-1,2,4-oxadiazol-5-yl)methanediol has several scientific uses:
1,2,4-Oxadiazole represents a privileged five-membered heterocyclic scaffold characterized by a ring structure incorporating one oxygen atom and two nitrogen atoms at positions 1, 2, and 4. This arrangement confers exceptional thermal stability, metabolic resistance, and versatile non-covalent interaction capabilities essential for molecular recognition in biological systems. The scaffold serves as a bioisostere for ester and amide functionalities, offering enhanced hydrolytic stability while preserving similar spatial and electronic properties—a critical advantage in drug design where enzymatic degradation limits therapeutic efficacy [1] [6]. Historically discovered in 1884 by Tiemann and Krüger, 1,2,4-oxadiazoles remained underutilized until the mid-20th century, when their incorporation into pharmaceuticals like the antitussive agent Oxolamine demonstrated clinical viability [1]. Contemporary drug discovery leverages this scaffold extensively, evidenced by its presence in FDA-approved drugs including Ataluren (treatment for Duchenne muscular dystrophy), Pleconaril (antiviral), and Opicapone (adjunct in Parkinson’s disease) [6]. Beyond medicinal applications, the electron-deficient nature and tunable luminescence properties of 1,2,4-oxadiazoles have spurred innovations in materials science, particularly in liquid crystals, organic light-emitting diodes (OLEDs), and nonlinear optical materials [1] [8].
Compound Name | Therapeutic Category | Primary Target/Indication | Year Approved |
---|---|---|---|
Ataluren | Genetic Disorder Therapy | Nonsense Mutation Repair (Duchenne Muscular Dystrophy) | 2014 |
Pleconaril | Antiviral | Enterovirus Inhibition (Picornavirus) | 2002 |
Ozanimod | Immunomodulator | Sphingosine-1-Phosphate Receptor (Multiple Sclerosis) | 2020 |
Azilsartan Medoxomil | Antihypertensive | Angiotensin II Receptor (Hypertension) | 2011 |
Opicapone | Neurotransmitter Modulator | Catechol-O-Methyltransferase (Parkinson’s Adjunct) | 2016 |
Naldemedine | Peripherally Acting Opioid Antagonist | Mu-Opioid Receptor (Opioid-Induced Constipation) | 2017 |
The structural architecture of 1,2,4-oxadiazole imparts distinct advantages in drug design. Positioned as a planar, aromatic heterocycle, it facilitates π-π stacking interactions with biological targets while its polarized N-O bond enhances hydrogen-bond acceptor capacity. The C5 position, in particular, serves as a versatile vector for structural diversification, enabling precise modulation of pharmacokinetic properties. Crucially, the scaffold functions as a hydrolysis-resistant mimic of carboxylic esters and carboxamides, circumventing metabolic liabilities associated with these groups. For example, in the design of protease inhibitors, replacing an amide linker with 1,2,4-oxadiazole significantly prolongs plasma half-life without compromising target affinity [1] [6].
Natural products containing this motif, such as Phidianidine A and B isolated from the sea slug Phidiana militaris, demonstrate cytotoxic activity against mammalian cell lines (e.g., HeLa, CaCo-2) and agonism towards protein-tyrosine phosphatase 1B (PTP1B) [1]. Similarly, Quisqualic acid—a neuroactive compound from Quisqualis indica seeds—leverages the 1,2,4-oxadiazole core for binding metabotropic glutamate receptors, validating its relevance in central nervous system drug development [1]. Synthetic accessibility further enhances its utility; modern methods like tetrabutylammonium fluoride (TBAF)-catalyzed cyclization at ambient temperature enable rapid assembly of complex derivatives, including thermosensitive functionalities incompatible with traditional high-temperature protocols [6].
Antimicrobial Applications
1,2,4-Oxadiazole derivatives demonstrate broad-spectrum activity against bacterial, fungal, and parasitic pathogens. Against Gram-positive bacteria like Staphylococcus aureus, derivatives such as compound 19b exhibit potent efficacy (MIC₉₀ values < 1 μg/mL) by inhibiting penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall biosynthesis [2]. Structure-activity relationship (SAR) studies emphasize that hydrogen-bond donors on the "A-ring" (e.g., phenolic OH) are essential, while electron-withdrawing substituents enhance penetration. Against phytopathogens like Xanthomonas oryzae (Xoo), trifluoromethylpyridine-conjugated oxadiazoles (e.g., compound 5v) achieve EC₅₀ values of 19.44 μg/mL—superior to commercial agents bismerthiazol (77.46 μg/mL) and thiodiazole copper (99.31 μg/mL) [8]. Antileishmanial activity is equally notable; derivative Ox1 exhibits selectivity indices of 18.7 (promastigotes) and 61.7 (amastigotes) against Leishmania infantum by disrupting mitochondrial membrane potential and binding to cytochrome CYP51, a sterol biosynthesis enzyme [4].
Anticancer Mechanisms
In oncology, 1,2,4-oxadiazoles disrupt proliferative signaling via kinase inhibition and apoptosis induction. Hybrid derivatives linking 5-fluorouracil (5-FU) to the oxadiazole core (e.g., compound 7a) show enhanced cytotoxicity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines compared to 5-FU alone. This synergy arises from dual inhibition of thymidylate synthase (canonical 5-FU target) and DNA topoisomerase IIα [3]. Quinazoline-4-one/oxadiazole hybrids (e.g., 9b, 9c) act as multitargeted inhibitors, suppressing both epidermal growth factor receptor (EGFR) and BRAFᴠ⁶⁰⁰ᴱ kinases with IC₅₀ values < 100 nM, thereby overcoming resistance in melanoma and colorectal cancers [5].
Anti-Inflammatory Activity
The scaffold modulates inflammatory cascades via cyclooxygenase (COX) inhibition and cytokine suppression. Derivatives bearing pyrazole or indole moieties selectively inhibit COX-2 over COX-1 (selectivity indices > 50), reducing prostaglandin E₂ synthesis in macrophages. Kappa opioid receptor (KOR) antagonists featuring 1,2,4-oxadiazoles (e.g., compound Fasiplon) also mitigate neuroinflammation, highlighting central nervous system applicability [1].
Biological Activity | Representative Compound | Target/Pathogen | Potency (EC₅₀/IC₅₀/GI₅₀) | Mechanism Insights |
---|---|---|---|---|
Antibacterial | 5v | Xanthomonas oryzae (Xoo) | 19.44 μg/mL | Disruption of cell membrane integrity |
Antileishmanial | Ox1 | Leishmania infantum promastigotes | SI = 18.7 | Mitochondrial depolarization, CYP51 inhibition |
Anticancer (Breast) | 7a | MCF-7 cells | GI₅₀ = 1.8 μM | Dual thymidylate synthase/topoisomerase IIα inhibition |
Kinase Inhibition | 9b | EGFR/BRAFᴠ⁶⁰⁰ᴇ | IC₅₀ = 32 nM/58 nM | ATP-competitive binding |
Anti-Inflammatory | Fasiplon | Kappa Opioid Receptor (KOR) | Kᵢ = 4.3 nM | Allosteric antagonism of cytokine release |
Beyond therapeutics, 1,2,4-oxadiazoles drive innovations in advanced materials due to their electron-transport capabilities, luminescent behavior, and mesogenic properties.
Liquid Crystals
The rod-like geometry and dipole moment (~2.5 Debye) of unsymmetrical 3,5-diaryl-1,2,4-oxadiazoles promote stable nematic or smectic mesophases. Alkoxy chain extensions (e.g., –OC₁₂H₂₅) enhance anisotropic polarizability, enabling applications in electro-optical switches with response times < 5 ms. Binary mixtures incorporating these derivatives exhibit broad nematic ranges (up to 120°C), suitable for high-temperature display devices [1] [6].
Electroluminescence
As electron-transport layers (ETLs) in OLEDs, 1,2,4-oxadiazoles like PBD (2-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) demonstrate high electron mobility (10⁻³ cm²/V·s) and triplet energy levels > 2.8 eV. When doped with iridium complexes (e.g., Ir(ppy)₃), they achieve external quantum efficiencies (EQEs) of 18.7% in green-emitting OLEDs. Thermally activated delayed fluorescence (TADF) emitters based on oxadiazole-carbazole hybrids further achieve EQEs > 25% by minimizing non-radiative decay [6] [8].
Nonlinear Optics (NLO)
The π-conjugated push-pull systems in 5-(4-nitrophenyl)-3-(4-dimethylaminophenyl)-1,2,4-oxadiazoles exhibit hyperpolarizabilities (β) exceeding 50 × 10⁻³⁰ esu, measured via electric-field-induced second-harmonic generation (EFISHG). These derivatives function as optical limiters against laser pulses (1064 nm), with thresholds 30% higher than carbon disulfide references. Their crystalline forms show second-harmonic generation (SHG) efficiencies comparable to potassium dihydrogen phosphate (KDP), enabling frequency-doubling in laser systems [1].
Application Domain | Molecular Design | Performance Metrics | Key Advantages |
---|---|---|---|
Liquid Crystals | 3-(4-Decyloxyphenyl)-5-(4-hexyloxyphenyl)-1,2,4-oxadiazole | Δn = 0.18, Δε = +12.5, Nematic range: 68–182°C | Low melting viscosity, high clearing points |
OLED Electron Transport | PBD Derivatives | Electron Mobility: 10⁻³ cm²/V·s, LUMO = -2.8 eV | Thermal stability (>150°C), high Tg |
TADF Emitters | Oxadiazole-Acceptor/Dipolar Donor Hybrids | EQE: 25.1%, FWHM: 65 nm | Narrow emission bandwidth, low efficiency roll-off |
NLO Chromophores | 5-Aryl-3-(heteroaryl)-1,2,4-oxadiazoles | β = 55 × 10⁻³⁰ esu, SHG = 1.2 × KDP | Crystallinity, laser damage resistance |
The structural and functional versatility of 1,2,4-oxadiazoles underscores their indispensable role in both biomedical and materials innovation. Ongoing research continues to refine synthetic methodologies and explore structure-property relationships, positioning this heterocycle as a cornerstone of molecular design.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2